(2-Amino-4-methylphenyl)methanol hydrochloride (2-Amino-4-methylphenyl)methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 7405-13-2
VCID: VC20283427
InChI: InChI=1S/C8H11NO.ClH/c1-6-2-3-7(5-10)8(9)4-6;/h2-4,10H,5,9H2,1H3;1H
SMILES:
Molecular Formula: C8H12ClNO
Molecular Weight: 173.64 g/mol

(2-Amino-4-methylphenyl)methanol hydrochloride

CAS No.: 7405-13-2

Cat. No.: VC20283427

Molecular Formula: C8H12ClNO

Molecular Weight: 173.64 g/mol

* For research use only. Not for human or veterinary use.

(2-Amino-4-methylphenyl)methanol hydrochloride - 7405-13-2

Specification

CAS No. 7405-13-2
Molecular Formula C8H12ClNO
Molecular Weight 173.64 g/mol
IUPAC Name (2-amino-4-methylphenyl)methanol;hydrochloride
Standard InChI InChI=1S/C8H11NO.ClH/c1-6-2-3-7(5-10)8(9)4-6;/h2-4,10H,5,9H2,1H3;1H
Standard InChI Key KNPOKJHQGIRNGF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)CO)N.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name is (2-amino-4-methylphenyl)methanol hydrochloride, reflecting its benzyl alcohol backbone with amino and methyl substituents. Its structure is characterized by:

  • Aromatic ring: A benzene ring providing planar stability.

  • Amino group (-NH₂): Positioned at the second carbon, enabling hydrogen bonding and nucleophilic reactivity.

  • Methyl group (-CH₃): At the fourth carbon, contributing to steric and electronic effects.

  • Hydroxymethyl group (-CH₂OH): At the first carbon, esterified as a hydrochloride salt .

The hydrochloride salt enhances solubility in polar solvents, a critical factor in its synthetic applications. The free base (2-amino-4-methylphenyl)methanol (CAS No. 81335-87-7) has a molecular weight of 137.18 g/mol and serves as the precursor to the hydrochloride form .

Synthesis and Production

Reduction of 2-Nitro-4-Methylbenzyl Alcohol

The primary synthesis route involves the reduction of 2-nitro-4-methylbenzyl alcohol. This two-step process proceeds as follows:

  • Nitro Reduction: Catalytic hydrogenation or use of reducing agents (e.g., Fe/HCl) converts the nitro group (-NO₂) to an amino group (-NH₂).

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, which is isolated via crystallization.

Reaction Scheme:
2-Nitro-4-methylbenzyl alcoholReductionH2/Pd(2-Amino-4-methylphenyl)methanolHCl(2-Amino-4-methylphenyl)methanol hydrochloride\text{2-Nitro-4-methylbenzyl alcohol} \xrightarrow[\text{Reduction}]{H_2/Pd} \text{(2-Amino-4-methylphenyl)methanol} \xrightarrow[\text{HCl}]{} \text{(2-Amino-4-methylphenyl)methanol hydrochloride}

Alternative Methods

Alternative approaches include:

  • Thiocyanate Intermediate Routes: Reaction of α-thiocyanatoacetophenone with cyanothioacetamide under basic conditions, though this method is less common .

  • Purification: Recrystallization from ethanol-acetone mixtures ensures high purity (>95%) .

Physicochemical Properties

Key properties are summarized below:

PropertyValueSource
Molecular FormulaC₈H₁₂ClNO
Molecular Weight173.64 g/mol
Density1.126 g/cm³
Boiling Point295.4°C (at 760 mmHg)
LogP (Partition Coefficient)1.65
SolubilitySoluble in polar solvents

The compound’s melting point and exact solubility profile remain unreported in accessible literature. Its hydrochloride salt form likely enhances aqueous solubility compared to the free base .

Applications in Research and Industry

Organic Synthesis

(2-Amino-4-methylphenyl)methanol hydrochloride serves as a versatile intermediate in:

  • Mannich Reactions: Formation of thieno[2,3-d]pyrimidines via cyclization with primary amines and formaldehyde .

  • Substitution Reactions: The amino group participates in nucleophilic substitutions, enabling derivatization for drug discovery.

Future Directions

  • Pharmacological Studies: Screen for antimicrobial or anticancer activity.

  • Process Optimization: Develop greener synthesis routes using biocatalysts.

  • Structural Analog Synthesis: Explore derivatives with enhanced bioactivity.

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